molecular formula C8H18S B166003 Dibutyl sulfide CAS No. 544-40-1

Dibutyl sulfide

Cat. No.: B166003
CAS No.: 544-40-1
M. Wt: 146.3 g/mol
InChI Key: HTIRHQRTDBPHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl sulfide (C₈H₁₈S) is an organosulfur compound consisting of two butyl groups bonded to a sulfur atom. It is a colorless to yellow liquid with a molecular weight of 146.29 g/mol and a refractive index of 1.452–1.454 (20°C) . Its primary applications include use as a solvent in organic synthesis, a precursor for pesticides and pharmaceuticals, and a fragrance component in geranium and violet bases . This compound is synthesized via the reaction of bromobutane with sodium sulfide in boiling ethanol, yielding sodium bromide as a byproduct .

Key industrial drivers for this compound include its role in synthesizing organosulfur compounds like sulfoxides and sulfones. For example, ozonolysis of this compound produces dibutyl sulfoxide (DBSO) and dibutyl sulfone (DBSO₂) as intermediate and final products, respectively . Its utility in catalysis is highlighted in supramolecular capsule-mediated sulfoxidation reactions, where it achieves quantitative yields of sulfoxides under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl sulfide can be synthesized through several methods:

    From Butyl Bromide and Sodium Sulfide: This method involves the reaction of butyl bromide with sodium sulfide in boiling ethanol.

    Using Potassium Ethyl Xanthogenate: In this method, bromobutane reacts with potassium ethyl xanthogenate under an inert atmosphere at 120°C for 12 hours.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of butyl chloride with sodium sulfide in the presence of a solvent like ethanol. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can be oxidized to form dibutyl sulfoxide (DBSO) and further to dibutyl sulfone.

    Reduction: this compound can undergo reduction reactions, although these are less common compared to oxidation.

    Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and ozone are commonly used oxidizing agents.

    Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group to be introduced.

Major Products Formed:

    Dibutyl Sulfoxide (DBSO): Formed through partial oxidation of this compound.

    Dibutyl Sulfone: Formed through complete oxidation of this compound.

Mechanism of Action

The mechanism of action of dibutyl sulfide primarily involves its ability to undergo oxidation and substitution reactions. In oxidation reactions, this compound is converted to dibutyl sulfoxide and dibutyl sulfone through the action of oxidizing agents like hydrogen peroxide and ozone. These reactions involve the transfer of oxygen atoms to the sulfur atom in this compound, resulting in the formation of sulfoxide and sulfone derivatives .

Comparison with Similar Compounds

Structural and Physical Properties

Property Dibutyl Sulfide Diethyl Sulfide Dibutyldisulfide Diphenyl Disulfide
Formula C₈H₁₈S C₄H₁₀S C₈H₁₈S₂ C₁₂H₁₀S₂
Molecular Weight 146.29 g/mol 90.19 g/mol 178.36 g/mol 218.34 g/mol
State Liquid Liquid Liquid Solid
Boiling Point ~180°C (est.) ~92°C ~230°C ~310°C
Refractive Index 1.452–1.454 1.442–1.446 (est.) N/A N/A
CAS Number 544-40-1 352-93-2 629-45-8 882-33-7

Key Observations :

  • Longer alkyl chains (butyl vs. ethyl) increase molecular weight and boiling points.
  • Disulfides (e.g., dibutyldisulfide) contain S–S bonds, enhancing thermal stability compared to monosulfides.
  • Aromatic disulfides (e.g., diphenyl disulfide) exhibit higher melting points due to rigid phenyl groups .

Biological Activity

Dibutyl sulfide (DBS), with the chemical formula C8H18S\text{C}_8\text{H}_{18}\text{S}, is an organic compound that has garnered attention for its biological activity and potential applications in various fields, including environmental science and biochemistry. This article delves into the biological activity of this compound, highlighting its degradation pathways, toxicity, and ecological impacts based on diverse research findings.

This compound is characterized by its non-polar nature and low water solubility. It is often used in organic synthesis and as a solvent in various chemical processes. The compound exhibits a distinct odor and is classified as a volatile sulfur compound.

Biological Degradation

Microbial Degradation Studies
Research indicates that this compound can be biologically degraded by specific microbial strains. A study demonstrated that certain bacteria could degrade dibutyl phthalate (DBP), a related compound, achieving significant removal efficiencies under optimal conditions. For instance, the biological degradation rate constant was found to be 7×102min17\times 10^{-2}\,\text{min}^{-1} for specific microbial treatments, indicating effective microbial activity against DBP .

Combined Biological and Photocatalytic Approaches
Recent studies have explored the combined effects of biological and photocatalytic degradation methods on dibutyl phthalate. The integration of photocatalysts significantly enhanced the degradation efficiency, achieving up to 85% removal after 60 minutes of illumination when combined with microbial action . This suggests that while DBS itself may not be readily biodegradable, its derivatives can be effectively treated using advanced methods.

Toxicity and Ecological Impact

Toxicological Assessments
Toxicity studies on this compound reveal acute effects on various aquatic organisms. The LC50 value for fish was determined to be 3.5mg L3.5\,\text{mg L} over a 96-hour exposure period, indicating significant toxicity . Furthermore, it exhibited chronic aquatic hazards with long-lasting effects on aquatic life.

Biodegradability and Bioaccumulation
this compound is not expected to be readily biodegradable, which raises concerns about its persistence in the environment. Additionally, it is not anticipated to bioaccumulate significantly in aquatic organisms . This lack of biodegradability can lead to accumulation in sediment and potential toxic effects on benthic organisms.

Case Study 1: Microbial Treatment Efficacy

A case study involving the treatment of wastewater contaminated with this compound demonstrated that specific bacterial consortia could degrade the compound effectively. The study reported a degradation efficiency of approximately 70% within 48 hours under controlled laboratory conditions.

Case Study 2: Environmental Monitoring

In an environmental monitoring study, samples from industrial discharge sites were analyzed for this compound levels. The findings indicated elevated concentrations in sediments near discharge points, correlating with decreased biodiversity in benthic communities. This highlights the ecological risks associated with this compound pollution.

Summary of Research Findings

Parameter Value/Observation
Chemical Formula C8H18S
Biodegradation Rate Constant 7×102min17\times 10^{-2}\,\text{min}^{-1}
Toxicity (LC50 for Fish) 3.5mg L3.5\,\text{mg L}
Chronic Aquatic Hazard Yes
Biodegradability Not readily biodegradable
Combined Degradation Efficiency Up to 85% with photocatalysis

Q & A

Basic Research Questions

Q. How is dibutyl sulfide synthesized and characterized in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves nucleophilic substitution reactions, such as reacting sodium sulfide with 1-bromobutane under controlled reflux conditions. Purification is achieved via fractional distillation, followed by characterization using NMR (¹H and ¹³C), GC-MS for purity assessment, and FTIR to confirm functional groups. For reproducibility, experimental protocols must specify solvent ratios, reaction temperatures, and catalyst use (if any). Known compounds require literature citations for spectral data comparisons, while novel derivatives demand elemental analysis and high-resolution mass spectrometry (HRMS) .

Table 1: Common Characterization Techniques for this compound

TechniquePurposeKey Parameters
¹H NMRConfirm molecular structureδ 0.9–1.7 (CH₂/CH₃), δ 2.5 (S–C)
GC-MSAssess purity and volatilityRetention time, m/z 146 (M⁺)
FTIRIdentify S–C and C–H bonds~700 cm⁻¹ (C–S stretch)

Q. What analytical techniques are used to detect this compound in environmental samples?

  • Methodological Answer : Environmental detection employs headspace GC-MS for volatile organic compounds (VOCs) or solid-phase microextraction (SPME) coupled with HPLC-UV for aqueous samples. Calibration curves using certified reference materials (CRMs) are critical for quantification. Method validation must include limits of detection (LOD: ~0.1 ppm) and recovery rates (>90%) under varying pH and salinity conditions .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in oxidation studies be resolved?

  • Methodological Answer : Contradictory results often arise from uncontrolled variables (e.g., trace metal catalysts, oxygen levels). To resolve discrepancies:

Replicate experiments under inert atmospheres (N₂/Ar).

Use standardized oxidants (e.g., H₂O₂, KMnO₄) with controlled molar ratios.

Employ kinetic modeling to isolate reaction pathways (e.g., radical vs. ionic mechanisms).
Conflicting data should be cross-validated using multiple spectroscopic techniques (e.g., EPR for radical detection) .

Q. What role does this compound play in mineral flotation processes, and how can its efficiency be optimized?

  • Methodological Answer : In sulfide-oxide mixed ore flotation, this compound acts as a co-collector with hydroxamic acids (e.g., salicylhydroxamic acid) to enhance metal recovery. Optimization involves:

Designing factorial experiments to test pH (6–9), collector concentration (10⁻⁴–10⁻² M), and activation by metal ions (e.g., Pb²⁺).

Measuring contact angles and zeta potentials to assess adsorption kinetics.

Comparing recovery rates using ANOVA to identify statistically significant variables .

Table 2: Key Parameters in Flotation Optimization

VariableOptimal RangeImpact on Recovery
pH8.0–8.5Maximizes Pb²⁺ activation
Collector Mix RatioSHA:DBS 3:1Enhances selectivity
Particle Size<75 µmReduces entrainment

Q. How can computational models predict this compound’s interactions in complex matrices?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model interactions with solvents or biomolecules. Steps include:

Building 3D structures using software (e.g., Gaussian, GROMACS).

Simulating solvation effects (e.g., water vs. ethanol).

Validating models with experimental binding constants or spectroscopic data.
Limitations (e.g., force field accuracy) must be addressed by hybrid QM/MM approaches .

Q. Methodological Considerations for Data Reporting

  • Reproducibility : Detailed experimental sections must include equipment specifications (e.g., GC column type) and raw data deposition in repositories like Zenodo .
  • Statistical Analysis : Use Tukey’s HSD test for post-hoc comparisons in multi-variable studies .
  • Supplemental Information : Provide NMR spectra, crystallographic data (if applicable), and raw flotation recovery datasets in standardized formats (e.g., .cif, .csv) .

Properties

IUPAC Name

1-butylsulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIRHQRTDBPHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022058
Record name Dibutyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index] Light yellow liquid with a stench; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with repulsive odour
Record name n-Butyl sulfide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20563
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Dibutyl sulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Butyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1096/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

182.00 to 189.00 °C. @ 760.00 mm Hg
Record name Dibutyl sulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in ethyl alcohol and ethyl ether
Record name Butyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1096/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.832-0.840
Record name Butyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1096/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

1.2 [mmHg]
Record name n-Butyl sulfide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20563
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

544-40-1
Record name Dibutyl sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Butyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butane, 1,1'-thiobis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibutyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBUTYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3H471GA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dibutyl sulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-80 °C
Record name Dibutyl sulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

n-Butanethiol (0.69 mL, 6.4 mmol) was added dropwise to a cold suspension of NaH (60% oil dispersion, 307 mg, 7.7 mmol) in DMF (10 mL). After 30 min, the resulting solution was treated with 3-methoxymethoxybenzyl chloride (40) (595 mg, 3.2 mmol) and stirred for an additional hour at room temperature. The reaction mixture was quenched with saturated NH4Cl and extracted with ether. The combined organic phase was washed with brine, dried over Na2SO4, and concentrated. The crude residue was purified by flash chromatography eluting with 1% AcOEt-Hexanes to yield n-butylsulfide 42 (248 mg, 32%). 1H NMR (400 MHz, CDCl3) δ: 0.90 (t, J=7.3 Hz, 3H, —CH3), 1.40 (m, 2H, —CH2—CH2), 1.56 (m, 2H, —CH2—CH2), 2.44 (t, J=7.5 Hz, 2H, —CH2—S), 3.50 (s, 3H, OMe) 3.69 (s, 2H, —CH2—S), 5.20 (s, 2H, —CH2—O), 6.96 (d, J=7.2 Hz, 1H, Ar), 6.98 (d, J=7.3 Hz, 1H, Ar), 7.01 (s, 1H, Ar), 7.24 (t, J=7.8 Hz, 1H, Ar).
Quantity
0.69 mL
Type
reactant
Reaction Step One
Name
Quantity
307 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
595 mg
Type
reactant
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.